

tert-Amyl Hydroperoxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Amyl hydroperoxide*

Cat. No.: B034729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **tert-Amyl hydroperoxide** (TAHP), a versatile organic peroxide utilized as a polymerization initiator and a valuable intermediate in organic synthesis. This document details its chemical identity, physical and chemical properties, safety and handling procedures, and provides explicit experimental protocols for its key applications.

Chemical Identity and Synonyms

tert-Amyl hydroperoxide is an organic peroxide characterized by a hydroperoxide functional group attached to a tert-amyl group.^[1] It is a colorless to pale yellow liquid with a distinct odor.
[1]

Table 1: Chemical Identifiers and Synonyms

Identifier Type	Value	Reference
IUPAC Name	2-Hydroperoxy-2-methylbutane	[2]
CAS Number	3425-61-4	[3] [4]
Molecular Formula	C5H12O2	[3] [4]
Molecular Weight	104.15 g/mol	[5]
Synonyms	t-Amyl hydroperoxide, tert- Pentyl hydroperoxide, 1,1- Dimethylpropyl hydroperoxide, TAHP, Trigonox TAHP, Luperox TAH	[2] [5]

Physicochemical and Safety Data

tert-Amyl hydroperoxide is a reactive and thermally unstable compound that requires careful handling.[\[1\]](#) The following tables summarize its key physicochemical properties and hazard information.

Table 2: Physicochemical Properties of **tert-Amyl Hydroperoxide**

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Odor	Characteristic	[1]
Density	0.905 g/cm ³	[6]
Boiling Point	144.6 °C	[6]
Flash Point	41.2 °C	[6]
Water Solubility	Limited	[1]
Solubility	Soluble in organic solvents	[1]

Table 3: Hazard and Safety Information for **tert-Amyl Hydroperoxide**

Hazard Statement	Description	Reference
H226	Flammable liquid and vapor	[7]
H242	Heating may cause a fire	[7]
H302	Harmful if swallowed	[7]
H311	Toxic in contact with skin	
H314	Causes severe skin burns and eye damage	[3]
H317	May cause an allergic skin reaction	[3]
H331	Toxic if inhaled	
H341	Suspected of causing genetic defects	[3]
H411	Toxic to aquatic life with long lasting effects	[3]
LD50 (oral, rat)	863 mg/kg	[6]

Applications in Synthesis

tert-Amyl hydroperoxide serves as a crucial reagent in two major areas: as a free-radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Polymerization Initiator

TAHP is widely used to initiate the polymerization of various monomers, such as styrene and acrylates.^[1] Its controlled decomposition at elevated temperatures generates free radicals that trigger the polymerization chain reaction.

Oxidizing Agent in Organic Synthesis

The hydroperoxide functional group in TAHP makes it a versatile oxidizing agent for a range of transformations, including the epoxidation of olefins and the oxidation of alkanes.^[4] These reactions are often catalyzed by transition metal complexes.

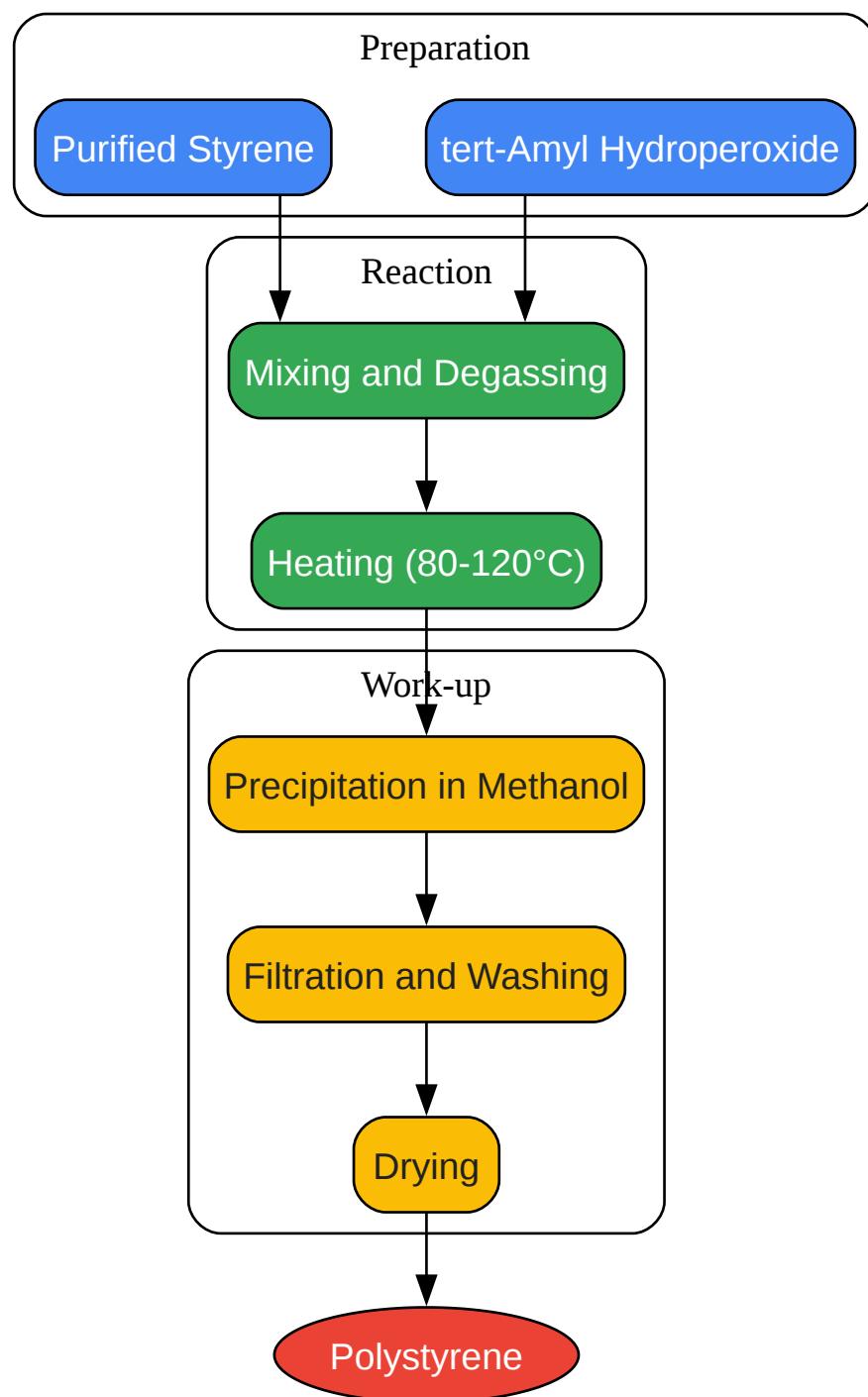
Experimental Protocols

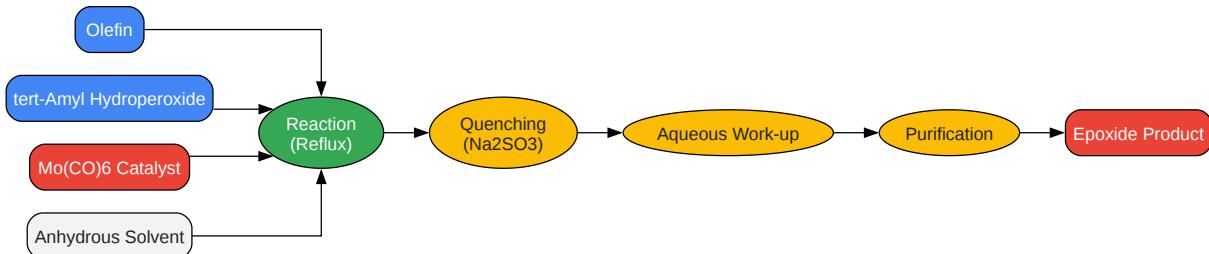
The following sections provide detailed experimental procedures for key applications of **tert-Amyl hydroperoxide**.

Protocol for Free-Radical Polymerization of Styrene

This protocol describes a typical lab-scale procedure for the bulk polymerization of styrene using **tert-Amyl hydroperoxide** as the initiator.

Materials:


- Styrene, inhibitor-free
- **tert-Amyl hydroperoxide** (TAHP)
- Polymerization tube or reaction flask with a reflux condenser
- Nitrogen or argon source
- Heating mantle or oil bath
- Methanol


Procedure:

- Purify styrene by washing with an aqueous sodium hydroxide solution to remove the inhibitor, followed by washing with distilled water until neutral. Dry the styrene over anhydrous magnesium sulfate and then distill under reduced pressure.
- Place the desired amount of purified styrene into the polymerization tube.
- Add the calculated amount of **tert-Amyl hydroperoxide** (typically 0.1-1.0 mol% relative to the monomer).
- De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
- Maintain the temperature for the specified reaction time, monitoring the viscosity of the mixture.
- Cool the reaction mixture to room temperature.
- Precipitate the polystyrene by pouring the viscous solution into a large excess of methanol with vigorous stirring.
- Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Expected Outcome: The procedure should yield polystyrene as a white, solid polymer. The molecular weight and polydispersity of the resulting polymer will depend on the reaction conditions, particularly the initiator concentration and temperature.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. data.epo.org [data.epo.org]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- To cite this document: BenchChem. [tert-Amyl Hydroperoxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034729#tert-amyl-hydroperoxide-synonyms-and-alternative-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com